molecular formula C12H10IN3O B2442183 4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole CAS No. 1627926-81-1

4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole

Cat. No. B2442183
CAS RN: 1627926-81-1
M. Wt: 339.136
InChI Key: VPMQATPKTRVTSS-UHFFFAOYSA-N
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Description

The compound “4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole” is a complex organic molecule that contains several functional groups including an isoxazole ring and a pyrrolopyridine ring . The presence of iodine suggests that it might be used in various chemical reactions as a leaving group or a target for further functionalization .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring and the pyrrolopyridine ring in separate steps, followed by a coupling reaction . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolopyridine rings. The iodine atom would likely add significant weight to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole and pyrrolopyridine rings, as well as the iodine atom. The isoxazole ring is a site of high electron density, making it susceptible to electrophilic attack. The iodine atom could also be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to the one , have been extensively studied for their synthesis and biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biological Activity

The biological activity of these compounds is quite diverse. For instance, some compounds have shown efficacy in reducing blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anticancer Activity

Some derivatives of these compounds have shown potential anticancer activity. For example, certain compounds have been observed to affect colony formation in 4T1 cells, a cell line often used in breast cancer research .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to the compound , were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Drug Development

Given their diverse biological activities, these compounds have been the subject of numerous drug development efforts. For example, they have been used in the development of drugs for the treatment of pulmonary arterial hypertension .

Safety and Hazards

As with any chemical compound, handling “4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or as a probe in biological research .

properties

IUPAC Name

4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O/c1-6-11(7(2)17-16-6)8-3-10-12(15-4-8)9(13)5-14-10/h3-5,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMQATPKTRVTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3)I)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole

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